1-Ethyl-3-isobutyl-1H-purine-2,6(3H,7H)-dione
Description
Properties
CAS No. |
96654-24-9 |
|---|---|
Molecular Formula |
C11H16N4O2 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
1-ethyl-3-(2-methylpropyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C11H16N4O2/c1-4-14-10(16)8-9(13-6-12-8)15(11(14)17)5-7(2)3/h6-7H,4-5H2,1-3H3,(H,12,13) |
InChI Key |
RTMKNPYNLRYIDB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(N=CN2)N(C1=O)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Direct N-Alkylation of 8-Bromo-xanthine Intermediates
A widely adopted method involves sequential alkylation of 8-bromo-3,7-dihydro-1H-purine-2,6-dione. Key steps include:
-
Reagents : 8-Bromo-3,7-dihydro-3-methyl-1H-purine-2,6-dione, ethyl bromide, isobutyl bromide.
-
Conditions :
-
Dissolve 8-bromo-3-methyl-1H-purine-2,6-dione (50.7 mmol) in DMF.
-
Add K₂CO₃ (2.5 equiv) and KI (0.1 equiv).
-
Introduce ethyl bromide (1.2 equiv) and reflux at 85°C for 6 hours.
-
Add isobutyl bromide (1.5 equiv) and continue refluxing for 8 hours.
-
Quench with acetic acid, extract with methylene chloride, and distill the solvent.
-
Purify via column chromatography (ethyl acetate/hexane).
Cyclocondensation with Amines
Two-Phase Catalytic Cyclization
This method employs 7-(3-chloropropyl)-8-bromotheophylline and isobutylamine under phase-transfer conditions:
-
Reagents : 7-(3-Chloropropyl)-8-bromotheophylline, isobutylamine.
-
Conditions :
-
Longer alkyl chains (e.g., isobutyl) require higher temperatures (100–125°C).
-
Use of aprotic solvents (e.g., DMF) reduces side reactions.
Coupling Reactions Using Modern Reagents
COMU-Mediated Amide Formation
A recent advancement utilizes COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) for efficient coupling:
-
Reagents : 5,6-Diaminouracil, isobutyric acid.
-
Conditions :
Advantages :
-
Avoids hazardous chlorinating agents (e.g., thionyl chloride).
Purification and Isolation Techniques
Recrystallization and Chromatography
-
Solvents : Methanol, ethanol, or methanol/water mixtures.
-
Purity Enhancement :
Typical Purity : 95–99% after dual recrystallization.
Comparative Analysis of Methods
| Method | Yield | Time | Purity | Scalability |
|---|---|---|---|---|
| Direct N-Alkylation | 47–72% | 12–16h | 90–95% | Industrial-scale |
| Cyclocondensation | 65–78% | 7–10h | 85–92% | Lab-scale |
| COMU Coupling | >80% | 10min | 95–99% | Lab-scale |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-isobutyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles like amines or alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield higher oxidized purine derivatives, while substitution reactions could introduce various functional groups into the purine ring.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-isobutyl-1H-purine-2,6(3H,7H)-dione would involve its interaction with specific molecular targets. This could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA Interaction: Binding to nucleic acids and affecting their function.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Position and Receptor Affinity
Substituent positioning on the purine core critically impacts biological activity. For example:
- 3,7-Dimethyl-1H-purine-2,6(3H,7H)-dione (): This compound demonstrates high affinity for 5-HT6 and D2 receptors when paired with a three-methylene spacer and a 2,3-dichlorophenylpiperazine group. The smaller methyl groups at N3 and N7 optimize interactions with receptor binding pockets .
- However, the ethyl group at N1 could improve membrane permeability due to increased lipophilicity .
Table 1: Substituent Effects on Receptor Binding
Physicochemical Properties
Alkyl group size and branching influence solubility and logP:
Biological Activity
1-Ethyl-3-isobutyl-1H-purine-2,6(3H,7H)-dione, also known by its CAS number 96654-24-9, is a purine derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by a molecular formula of C11H16N4O2 and a molecular weight of 236.27 g/mol. Its structure includes an ethyl and isobutyl group, which may influence its biological interactions and therapeutic potential.
1-Ethyl-3-isobutyl-1H-purine-2,6(3H,7H)-dione has been investigated for its role in inhibiting various biological pathways. Notably, it has been shown to interact with human enzymes and receptors that are crucial in cellular signaling and metabolism.
Inhibition of Enzymatic Activity
Research indicates that this compound exhibits inhibitory effects on specific enzymes involved in methylation processes. For instance, it has been highlighted in studies as a potential inhibitor of the enzyme hDOT1L, which is involved in the methylation of histone H3 at lysine 79 (H3K79) . This inhibition can lead to alterations in gene expression and cell proliferation, particularly in leukemia cell lines characterized by MLL rearrangements.
Cytotoxicity and Cell Proliferation
In cellular assays, 1-Ethyl-3-isobutyl-1H-purine-2,6(3H,7H)-dione demonstrated a cytostatic effect rather than a cytotoxic one. This means that while it effectively halts cell proliferation, it does not induce significant apoptosis (programmed cell death) . Such properties make it an attractive candidate for further development as a therapeutic agent with potentially fewer side effects compared to traditional chemotherapeutics.
Affinity for Receptors
The compound's affinity for various receptors has also been explored. It shows promise as a multitarget drug candidate due to its interaction with dopamine receptors and potential inhibition of monoamine oxidase (MAO) . These interactions suggest that it could be beneficial in treating neurodegenerative diseases by modulating neurotransmitter levels.
Case Studies and Experimental Data
Several studies have focused on the biological activity of 1-Ethyl-3-isobutyl-1H-purine-2,6(3H,7H)-dione. Key findings include:
- Enzymatic Inhibition : Inhibition studies revealed that the compound can significantly reduce H3K79 methylation levels in MLLr cells with an IC50 value comparable to established inhibitors .
- Microsomal Stability : The stability of the compound when exposed to liver microsomes was evaluated. It showed improved half-life compared to other similar compounds, suggesting better metabolic stability which is crucial for therapeutic efficacy .
Comparative Data Table
| Compound | IC50 (nM) | Effect on Cell Proliferation | Stability |
|---|---|---|---|
| 1-Ethyl-3-isobutyl-1H-purine-2,6(3H,7H)-dione | ~4.7 | Cytostatic | Increased half-life |
| EPZ-4777 | ~3.4 | Induces apoptosis | Low stability |
| EPZ-5676 | ~0.4 | Induces apoptosis | Low stability |
Q & A
Q. What are the optimized synthetic routes for 1-ethyl-3-isobutyl-1H-purine-2,6(3H,7H)-dione, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves cyclization of precursor molecules (e.g., pyrimidine derivatives) under controlled conditions. For example:
- Step 1: Catalytic reduction of nitroso intermediates (e.g., 6-amino-1,3-diethyl-5-nitroso-1H-pyrimid-2,4-dione) using hydrogen gas and palladium catalysts .
- Step 2: Acetylation of intermediates with acetic anhydride to protect reactive amino groups.
- Step 3: Cyclization under basic conditions (e.g., NaOH/EtOH) to form the purine core.
Critical Parameters:
- Temperature: Optimal cyclization occurs at 80–100°C; higher temperatures risk decomposition.
- Solvent: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency compared to protic solvents.
- Catalyst Loading: Pd/C (5–10 wt%) balances cost and yield (typical yield: 60–75%, purity >90% via HPLC) .
Q. How can structural characterization of this compound be validated using spectroscopic techniques?
Methodological Answer:
- NMR Spectroscopy:
- X-ray Crystallography: Resolves bond lengths (e.g., C8-N9: 1.34 Å) and confirms stereochemistry. Requires high-purity crystals grown via slow evaporation in ethanol .
- Mass Spectrometry: ESI-MS in positive mode shows [M+H]+ at m/z 279.2 (calculated for C11H17N4O2+) .
Advanced Research Questions
Q. What are the mechanistic implications of this compound’s interaction with adenosine deaminase (ADA), and how can conflicting kinetic data be resolved?
Methodological Answer:
- Enzyme Inhibition Studies:
- Assay Design: Use UV-Vis spectroscopy to monitor ADA activity via hypoxanthine formation (λ = 265 nm). IC50 values are determined under varying substrate concentrations .
- Contradictory Data: Discrepancies in IC50 (e.g., 2 µM vs. 8 µM) may arise from assay pH (optimal: 7.4) or competing ions (e.g., Cl– interferes with active-site binding). Validate via isothermal titration calorimetry (ITC) to measure binding affinity directly .
- Computational Docking: Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses. The ethyl-isobutyl moiety sterically clashes with ADA’s hydrophobic pocket, reducing inhibition efficacy compared to smaller substituents .
Q. How does the compound’s stability vary under physiological vs. accelerated degradation conditions, and what analytical methods validate degradation pathways?
Methodological Answer:
- Forced Degradation Studies:
- Accelerated Stability Testing:
Q. What computational strategies improve the predictive accuracy of this compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction:
- Metabolite Prediction:
Key Research Gaps
- Contradictory Bioactivity Data: Resolve discrepancies in enzyme inhibition assays using orthogonal methods (e.g., SPR vs. ITC).
- In Vivo Correlations: Limited pharmacokinetic data in animal models; prioritize rodent studies with LC-MS/MS quantification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
